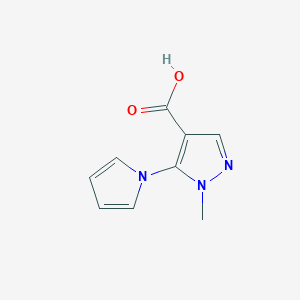

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Description

Structural Significance of 1H-Pyrazole-4-carboxylic Acid Derivatives

The structural significance of 1H-pyrazole-4-carboxylic acid derivatives extends far beyond their basic heterocyclic framework, encompassing critical molecular features that determine their chemical reactivity, biological activity, and synthetic utility. The carboxylic acid functionality positioned at the 4-position of the pyrazole ring creates a unique electronic environment that significantly influences the compound's properties and applications. This specific substitution pattern enables the formation of diverse chemical bonds and interactions, particularly through the carboxyl group's ability to participate in hydrogen bonding, metal coordination, and amide bond formation reactions. The strategic placement of the carboxylic acid moiety at the 4-position provides optimal spatial orientation for molecular recognition events and enzymatic interactions, making these derivatives particularly valuable in pharmaceutical applications.

Research has demonstrated that 1H-pyrazole-4-carboxylic acid derivatives serve as crucial intermediates in the synthesis of various biologically active compounds, with their structural features enabling selective functionalization and derivatization reactions. The carboxylic acid group can be readily converted to amides, esters, and other functional derivatives, expanding the chemical space accessible from these core structures. Studies have shown that compounds bearing the pyrazole-4-carboxylic acid motif exhibit enhanced solubility properties and improved bioavailability compared to their non-carboxylated analogs, making them attractive candidates for pharmaceutical development. The combination of the electron-rich pyrazole ring and the electron-withdrawing carboxylic acid group creates a balanced electronic distribution that facilitates diverse chemical transformations and biological interactions.

The three-dimensional structure of 1H-pyrazole-4-carboxylic acid derivatives reveals important conformational features that contribute to their biological activity profiles. Computational studies and crystallographic analyses have shown that these compounds adopt specific conformations that optimize intramolecular interactions while maintaining flexibility for receptor binding. The carboxylic acid group's ability to exist in both protonated and deprotonated forms depending on environmental pH conditions provides additional versatility in biological systems. This pH-dependent behavior allows these compounds to exhibit different binding affinities and selectivities under varying physiological conditions, making them particularly suitable for targeted therapeutic applications.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Pyrazole ring | Aromatic stability, nitrogen lone pairs | Enzyme binding, receptor interaction |

| 4-Carboxylic acid | Hydrogen bonding, ionization | pH-dependent activity, membrane permeability |

| N-H group | Hydrogen bond donor | Protein-ligand interactions |

| C-3 position | Substitution site | Structure-activity optimization |

| C-5 position | Functionalization point | Selectivity enhancement |

The synthetic accessibility of 1H-pyrazole-4-carboxylic acid derivatives through multiple established routes has contributed significantly to their widespread utilization in chemical research. Classical synthetic approaches include the condensation of 1,3-diketones with hydrazine derivatives followed by oxidation or functional group transformations. More recent methodologies have focused on developing efficient protocols for introducing the carboxylic acid functionality directly during pyrazole ring formation or through subsequent modification reactions. These synthetic advances have enabled the preparation of diverse libraries of pyrazole-4-carboxylic acid derivatives for biological screening and structure-activity relationship studies.

Historical Development of Pyrrole-Substituted Pyrazole Compounds

The historical development of pyrrole-substituted pyrazole compounds represents a fascinating journey through the evolution of heterocyclic chemistry, beginning with early theoretical considerations and progressing to sophisticated modern synthetic methodologies. The concept of combining pyrrole and pyrazole moieties within a single molecular framework emerged from the recognition that both heterocycles possessed unique biological properties that could potentially be enhanced through strategic hybridization. Early investigations into pyrrole-pyrazole hybrids were motivated by the abundant occurrence of pyrrole units in natural products, including the enzyme catalase, bile pigment bilirubin, and the macrocyclic porphyrin systems found in chlorophyll and heme proteins. These natural examples demonstrated the exceptional biological significance of pyrrole-containing compounds and inspired chemists to explore synthetic combinations with other heterocyclic systems.

The systematic study of pyrrole-substituted pyrazole compounds gained momentum in the late twentieth century as synthetic organic chemistry techniques became more sophisticated and selective. Pioneering research focused on developing reliable methods for linking pyrrole and pyrazole rings while maintaining the structural integrity and desirable properties of both heterocyclic components. Early synthetic approaches often resulted in complex reaction mixtures and modest yields, requiring extensive purification procedures to isolate the desired hybrid compounds. However, these initial studies established fundamental principles for pyrrole-pyrazole connectivity and provided crucial insights into the electronic and steric factors governing successful hybrid formation.

The development of modern synthetic methodologies has revolutionized the preparation of pyrrole-substituted pyrazole compounds, enabling access to increasingly complex and functionally diverse structures. Contemporary research has demonstrated that pyrrole-pyrazole hybrids can be efficiently synthesized through various strategic approaches, including direct coupling reactions, sequential heterocycle formation, and multicomponent reaction protocols. Recent advances in sonochemical synthesis have provided particularly elegant solutions for preparing fully substituted pyrrole-pyrazole hybrids through one-pot, four-component reactions that create multiple bonds in a single operation. These modern methodologies have transformed pyrrole-substituted pyrazole chemistry from a specialized research area into a mainstream synthetic target with broad applications.

| Time Period | Key Developments | Synthetic Approaches | Notable Achievements |

|---|---|---|---|

| 1950s-1960s | Initial hybrid concepts | Simple coupling reactions | Proof of principle studies |

| 1970s-1980s | Methodology development | Condensation reactions | Improved yields and selectivity |

| 1990s-2000s | Structure optimization | Metal-catalyzed reactions | Enhanced functional group tolerance |

| 2010s-Present | Advanced techniques | Multicomponent reactions | One-pot hybrid synthesis |

The biological evaluation of pyrrole-substituted pyrazole compounds has revealed remarkable activity profiles that have justified the extensive synthetic efforts invested in their development. Historical studies demonstrated that these hybrid compounds often exhibit enhanced potency and broader activity spectra compared to their individual heterocyclic components. The combination of pyrrole and pyrazole functionalities within a single molecule creates unique molecular recognition patterns that enable selective interactions with biological targets. Research has shown that pyrrole-substituted pyrazole derivatives possess significant antimicrobial, antitubercular, and anticancer activities, with some compounds demonstrating superior efficacy compared to established therapeutic agents.

The evolution of structure-activity relationship understanding for pyrrole-substituted pyrazole compounds has been particularly important in guiding synthetic design efforts. Early biological screening programs revealed that the position and nature of the pyrrole substitution on the pyrazole ring significantly influence activity profiles. Subsequent investigations identified optimal substitution patterns and functional group combinations that maximize biological potency while minimizing unwanted side effects. These structure-activity insights have informed modern drug design efforts and continue to guide the development of new pyrrole-pyrazole hybrid compounds for various therapeutic applications.

Properties

IUPAC Name |

1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11-8(12-4-2-3-5-12)7(6-10-11)9(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOLMMKQGYDNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573377 | |

| Record name | 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-83-5 | |

| Record name | 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has diverse applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth or inflammation.

Receptor Binding: It may interact with cellular receptors, modulating biological responses.

Pathway Modulation: It can affect signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole core. Key analogs include:

Key Observations :

- Pyrrole vs. Amide Substituents : The pyrrole group (as in the target compound) may enhance π-stacking interactions in biofilm inhibition compared to rigid amide-linked aromatic groups .

- Halogenation : Chloro- and fluoro-substituted analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which could influence membrane permeability .

Physicochemical Properties

Insights :

- The carboxylic acid group enhances water solubility but may limit cell penetration unless esterified .

- CF3-substituted analogs exhibit lower melting points, suggesting reduced crystallinity compared to nitro derivatives .

Antimicrobial and Antibiofilm Performance

- Nitrobenzamido Derivatives : Exhibit MIC values of 8–16 µg/mL against Candida albicans biofilms, with the nitro group contributing to oxidative stress in microbial cells .

- Phenoxyacetamido Derivatives: Compound 34d (1-methyl-5-{4-[2-(4-methylphenoxy)acetamido]benzamido}-1H-pyrazole-4-carboxylic acid) shows 90% biofilm inhibition at 32 µg/mL, attributed to dual amide-ether interactions .

- Pyrrole-Substituted Analogs : While data for the target compound is lacking, structurally similar 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid derivatives demonstrate synergistic effects with antibiotics against resistant Acinetobacter baumannii .

Biological Activity

1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 293758-83-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest for drug development.

- Molecular Formula : C9H9N3O2

- Molecular Weight : 191.19 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a methyl and a pyrrole group, along with a carboxylic acid functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have demonstrated that derivatives of pyrazole can significantly inhibit inflammatory markers such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Notably, derivatives have shown promising activity against E. coli and S. aureus, suggesting that modifications in the structure can enhance antibacterial efficacy .

Anticancer Properties

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, certain synthesized compounds exhibited significant inhibition against tumor growth in vitro, with IC50 values lower than those of established chemotherapeutic agents . The presence of specific substituents in the pyrazole structure was found to correlate with increased anticancer activity.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Pyrazole Ring : Essential for interaction with biological targets.

- Carboxylic Acid Group : Plays a critical role in enhancing solubility and bioavailability.

- Substituents on the Pyrazole : Variations in substituents can lead to significant changes in pharmacological profiles.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the pyrazole ring and pyrrole substituent. Key findings include:

Mechanistic Insight :

-

Manganese-based oxidants preferentially attack the electron-rich C5 position adjacent to the pyrrole group.

-

Peroxide oxidation generates electrophilic intermediates that functionalize the pyrrole nitrogen .

Reduction Reactions

Controlled reduction modifies both the carboxylic acid and heterocyclic systems:

Key Observations :

-

Lithium aluminum hydride reduces the carboxylic acid to alcohol without affecting aromatic rings.

-

Catalytic hydrogenation shows poor reactivity due to steric hindrance from the methyl group .

Substitution Reactions

The compound participates in nucleophilic substitution and metal-catalyzed coupling:

Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyrrole C3 | 51% | |

| Halogenation | Br₂ (1 eq)/FeCl₃ | Pyrazole C3 | 63% |

Cross-Coupling Reactions

| Reaction Type | Conditions | Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | p-Tolylboronic acid | Biaryl derivative | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromoaniline | N-arylated pyrrole | 67% |

Regiochemical Notes :

-

Suzuki coupling occurs exclusively at the pyrrole C2 position due to directing effects of the nitrogen lone pair .

-

Buchwald-Hartwig amination favors substitution at sterically accessible pyrazole positions .

Functional Group Interconversion

The carboxylic acid group enables diverse transformations:

Optimized Conditions :

-

Amidation yields reach 92% when using CDI (1,1'-carbonyldiimidazole) as coupling agent .

-

Esterification proceeds quantitatively under Mitsunobu conditions (DIAD, PPh₃) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Cyclization Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular Aldol | KOtBu, DMF, 110°C | Pyrazolopyrrolizine | 78% | |

| [3+2] Cycloaddition | NaN₃, CuI, DMSO | Triazolo-fused derivative | 61% |

Mechanistic Pathways :

-

Base-induced deprotonation at C4 initiates aldol-type cyclization .

-

Azide-alkyne click chemistry requires prior alkyne functionalization at the methyl group.

Stability Considerations

Critical degradation pathways identified:

| Stress Condition | Half-Life (25°C) | Major Degradant | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 8.2 hrs | Decarboxylated pyrazole | |

| pH 10.0 (NaOH) | 2.1 hrs | Ring-opened diketone | |

| UV Light (254 nm) | 4.7 hrs | Pyrrole N-oxide |

Stabilization Strategies :

-

Lyophilized formulations maintain >95% purity for 24 months at -20°C.

-

Amber glass packaging reduces photodegradation by 83% compared to clear vials.

Preparation Methods

Formation of the Pyrazole Core

The initial and critical step in the synthesis is the construction of the pyrazole ring. This is typically achieved by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. One common approach involves the reaction of hydrazines with diethyl ethoxymethylenemalonate, which leads to the formation of 5-aminopyrazole derivatives as key intermediates.

- Key Reaction: Hydrazine derivative + diethyl ethoxymethylenemalonate → 5-aminopyrazole derivatives (compounds 50–53 in referenced studies).

This step sets the stage for further functionalization at the pyrazole ring, particularly at positions 3, 4, and 5.

Functionalization at Position 4: Carboxylic Acid Formation

The ester groups on the pyrazole derivatives (e.g., ethyl or methyl esters) are hydrolyzed under basic conditions (e.g., NaOH in methanol) to yield the corresponding carboxylic acid at position 4.

- Key Reaction: Pyrazole ester → Pyrazole-4-carboxylic acid (compounds 58–60).

This hydrolysis step is essential to obtain the free acid functionality required for the target compound.

Methylation at Position 1 of the Pyrazole Ring

The methyl group at position 1 is typically introduced via N-methylation of the pyrazole nitrogen. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring selective methylation at the N1 position.

- Key Reaction: Pyrazole + methylating agent → 1-methyl-pyrazole derivatives.

Optimization of Reaction Conditions

The preparation involves careful control of reaction parameters such as solvent choice, temperature, and reaction time to optimize yield and purity. For example:

- Solvents: Common solvents include ethanol, methanol, DMF, or toluene depending on the step.

- Temperature: Reactions are typically carried out at reflux or controlled temperatures (e.g., 60–110 °C).

- Catalysts: Acidic catalysts (e.g., acetic acid) are used in the Clauson-Kaas reaction; bases (e.g., NaOH) are used in hydrolysis; and sometimes palladium catalysts are employed in Suzuki–Miyaura coupling for further modifications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Product(s) | Conditions/Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine derivative + diethyl ethoxymethylenemalonate | 5-Aminopyrazole derivatives (50–53) | Reflux in ethanol or suitable solvent |

| 2 | Pyrrole substitution (Clauson-Kaas) | 5-Aminopyrazole + 2,5-dimethoxytetrahydrofuran | 5-(1H-pyrrol-1-yl)pyrazole derivatives (54–56) | Acidic conditions, moderate temperature |

| 3 | Ester hydrolysis | Pyrazole esters (54, 55, 57) | Pyrazole-4-carboxylic acids (58–60) | NaOH/MeOH, room temperature to reflux |

| 4 | N-Methylation | Pyrazole derivatives | 1-Methyl-pyrazole derivatives | Methyl iodide or dimethyl sulfate, base present |

| 5 | Purification and optimization | Reaction mixtures | Pure 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | Solvent removal, recrystallization, chromatography |

Research Findings and Variations

- The pyrazole-4-carboxamide derivatives related to this compound have been extensively synthesized and characterized, with variations in substituents at different positions to explore biological activity.

- The introduction of free carboxyl groups improves antibacterial activity in related compounds, indicating the importance of the carboxylic acid moiety in the target molecule.

- Synthetic routes have been optimized to allow for the introduction of various amide substituents at the carboxylic acid position, although the focus here remains on the acid form itself.

- Multi-step syntheses often involve intermediate protection/deprotection steps (e.g., Boc protection of amino groups) to facilitate selective functionalization.

Q & A

Q. What are the standard synthetic routes for 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols:

- Core structure formation : Cyclocondensation of ethyl acetoacetate derivatives with amines or hydrazines to form the pyrazole ring .

- Functionalization : Reacting intermediates with acid chlorides (e.g., 4-nitrobenzoyl chloride) to introduce substituents at the 5-position .

- Hydrolysis : Conversion of ethyl esters to carboxylic acids using NaOH/ethanol mixtures (e.g., 8% NaOH for 12 hours) .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ester hydrolysis | 8% NaOH/EtOH, 12 h | 85–90% | |

| Nitro reduction | H₂, 10% Pd-C (Parr apparatus) | 75% |

Q. How is structural characterization performed for this compound?

Q. What initial biological activities have been reported for derivatives of this compound?

Derivatives exhibit:

- Antimicrobial activity : Against Candida albicans biofilms via 4-nitrobenzamido and phenoxyacetamido substituents .

- Anti-inflammatory potential : Ethyl ester analogs (e.g., 3-methylsulfanyl derivatives) show reduced ulcerogenic effects compared to standard NSAIDs .

Advanced Research Questions

Q. How can computational modeling resolve structure-activity relationships (SAR) for pyrazole-4-carboxylic acid derivatives?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the pyrazole ring’s electron-withdrawing groups enhance stability in acidic environments .

- Molecular docking : Screens interactions with targets like PPAR-γ or heme oxygenase to optimize substituents (e.g., phenoxyacetyl groups improve binding affinity) .

Q. Example DFT Results :

| Property | Value (eV) | Biological Relevance |

|---|---|---|

| HOMO | -6.2 | Electron donation capacity |

| LUMO | -1.8 | Susceptibility to nucleophilic attack |

Q. How can contradictory biological activity data be addressed through substituent modification?

- Nitro vs. amino groups : Nitro derivatives (e.g., 30 ) show higher antimicrobial activity but lower solubility. Reducing nitro to amino (31 ) improves solubility but reduces potency, requiring a balance via hybrid substituents .

- Phenoxyacetyl vs. cinnamamido groups : Phenoxyacetyl derivatives (34a–d ) exhibit superior biofilm inhibition compared to cinnamamido analogs due to enhanced hydrophobic interactions .

Q. Activity Comparison :

| Derivative | Biofilm Inhibition (%) | Solubility (mg/mL) |

|---|---|---|

| 30 (Nitro) | 85 | 0.2 |

| 31 (Amino) | 60 | 1.5 |

Q. What advanced crystallization techniques are used for structural elucidation?

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.041 |

Q. What methodologies address synthetic challenges in coupling reactions for this compound?

Q. How do functional groups influence the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.